(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c1-2-9(14(18)19)16-13(17)12(23-15(16)22)6-8-3-4-10-11(5-8)21-7-20-10/h3-6,9H,2,7H2,1H3,(H,18,19)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXWDQBAQSRVGP-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is part of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, synthesizing various research findings and case studies.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of compounds recognized for their therapeutic potential across a range of diseases, including cancer, diabetes, and infectious diseases. The structural motif of thiazolidinones allows for significant modifications that enhance their biological activity. Specifically, the incorporation of benzo[d][1,3]dioxole moieties has been linked to increased anticancer and antioxidant properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound :
- Mechanism of Action : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies employing the SRB assay demonstrated significant cytotoxicity in HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent antitumor activity .
- Cell Cycle Arrest : Research indicates that certain thiazolidinone derivatives can induce cell cycle arrest in the S phase, leading to apoptosis in cancer cells. This was observed in studies where compounds were tested for their effects on cell cycle progression and apoptosis markers such as annexin V-FITC .
- Antioxidant Properties : Thiazolidinones also exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress within cells. This mechanism is particularly relevant as many cancer therapies aim to exploit oxidative stress to induce apoptosis .
Antimicrobial Activity
Thiazolidinone derivatives have been investigated for their antibacterial and antiviral properties:
- Antibacterial Effects : Several studies have reported that thiazolidinones demonstrate significant antibacterial activity against various pathogens. The introduction of specific substituents on the thiazolidinone core can enhance this activity, making them candidates for developing new antibiotics .
- Antiviral Activity : The antiviral potential of these compounds has also been explored, with some derivatives showing effectiveness against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication or entry into host cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones:
| Compound Structure | Biological Activity | IC50 Values |
|---|---|---|
| 4-Thiazolidinone | Anticancer | 1.54 µM (HCT116) |
| 5-(benzo[d][1,3]dioxol-5-ylmethylene) derivative | Antioxidant/Anticancer | < 2 µM (various) |
| 4-Thiazolidinone with methyl substitution | Antiviral | 13 µg/mL (BVDV) |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of thiazolidinone derivatives demonstrated that specific modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than traditional treatments .
- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial efficacy of modified thiazolidinones against resistant strains of bacteria, revealing promising results that warrant further exploration for clinical applications .
Scientific Research Applications
Antibacterial Properties
Research has indicated that derivatives of thiazolidine compounds exhibit inhibitory activity against Mur ligases, which are crucial for bacterial cell wall synthesis. Specifically, compounds similar to (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have shown promise as antibacterial agents against various strains, including resistant bacteria .
Anticancer Activity
Thiazolidine derivatives are increasingly being studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. For instance, studies have demonstrated that thiazolidine-based compounds can trigger apoptotic pathways in different cancer cell lines .
Synthetic Pathways
The synthesis of (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step reactions starting from readily available precursors. The synthetic strategies often employ methodologies that align with green chemistry principles, minimizing environmental impact while maximizing yield .
Related Compounds
Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities. For example, variations in the substituents on the thiazolidine ring have been shown to significantly affect the antibacterial and anticancer efficacy of these compounds .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazolidine derivatives against Klebsiella pneumoniae. Among them, a derivative closely related to (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibited significant inhibition at low concentrations, highlighting its potential as a therapeutic agent against multidrug-resistant infections .
Case Study 2: Anticancer Mechanisms
In another investigation, researchers explored the anticancer effects of thiazolidine derivatives on human breast cancer cells. The study revealed that these compounds could effectively induce cell cycle arrest and apoptosis via mitochondrial pathways. The results suggested that (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid might serve as a lead compound for developing new anticancer drugs .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The butanoic acid group undergoes classical acid-derived transformations:
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters. For example:
This mirrors the ethyl ester analog in, where esterification enhanced solubility for pharmacological studies.
Amidation
Coupling with amines (e.g., via EDC/HOBt) forms amides:
A related amide derivative in demonstrates this reactivity, forming a bioactive analog.
Decarboxylation
Under thermal or oxidative conditions, decarboxylation may occur, producing a propane derivative:
Similar behavior is noted in for a butanoic acid thiazolidinone.
Thiazolidinone Core Reactivity
The thioxothiazolidin-4-one ring participates in key transformations:
Thioxo Group Alkylation
The thione sulfur reacts with alkyl halides (e.g., methyl iodide):
This modification, observed in , alters electronic properties and biological activity.
Ring-Opening Reactions
Basic conditions (e.g., NaOH) cleave the thiazolidinone ring via nucleophilic attack at the carbonyl:
Such reactivity is critical for synthesizing analogs in.
Oxidation of Thioxo Group
Oxidizing agents (e.g., HO) convert the thione to sulfoxide or sulfone:
This modulates redox activity, as seen in thiazolidinone studies .
Benzodioxole Moiety Reactivity
The electron-rich aromatic system undergoes electrophilic substitution:
Nitration
Reaction with nitric acid introduces nitro groups at the para position relative to the methylenedioxy bridge:
This is inferred from benzodioxole chemistry in and .
Halogenation
Electrophilic bromination or chlorination occurs under mild conditions:
Halogenated derivatives are common in structure-activity studies .
Methylene Group Reactivity
The exocyclic double bond participates in stereospecific reactions:
Hydrogenation
Catalytic hydrogenation reduces the Z-configured double bond:
This is critical for studying configuration-dependent bioactivity.
Cycloaddition Reactions
The α,β-unsaturated ketone system may engage in Diels-Alder reactions with dienes, forming bicyclic products.
Key Reaction Pathways and Derivatives
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
Methodological Answer: The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives) and a benzodioxole-substituted aldehyde. A typical procedure involves:
- Refluxing equimolar amounts of the aldehyde and thiazolidinone in glacial acetic acid with anhydrous sodium acetate as a base (1–3 hours).
- Monitoring reaction progress via TLC (e.g., 20% ethyl acetate/hexane) .
- Purification by recrystallization (acetic acid or ethanol) to isolate the Z-isomer .
Key Parameters: - Solvent: Acetic acid or ethanol for optimal yield.
- Base: Sodium acetate maintains mild basicity, favoring Z-configuration .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- FT-IR: Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- ¹H/¹³C NMR: Identify Z-configuration via coupling constants (e.g., vinyl protons at δ 7.2–7.8 ppm with J = 10–12 Hz) .
- UV-Vis: Detect conjugation between benzodioxole and thiazolidinone (λmax ~350–400 nm) .
- Elemental Analysis: Validate purity (>95%) .
Advanced Research Questions
Q. How can stereochemical control of the Z-isomer be achieved during synthesis?
Methodological Answer: The Z-configuration is thermodynamically favored under specific conditions:
- Reaction Temperature: Reflux (70–80°C) stabilizes the Z-isomer via intramolecular hydrogen bonding .
- Base Selection: Mild bases (e.g., NaOAc) minimize isomerization, while strong bases (e.g., NaOH) may promote E/Z equilibration .
- Solvent Polarity: Polar protic solvents (acetic acid) stabilize the Z-form through solvation effects .
Validation: - Compare experimental NMR data with computational (DFT) predictions of Z-isomer chemical shifts .
Q. How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. To address this:
- Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and microbial strains (e.g., S. aureus for antimicrobial tests) .
- SAR Analysis: Compare substituent effects (e.g., benzodioxole vs. chlorophenyl groups) on activity .
- Mechanistic Studies: Evaluate enzyme targets (e.g., HDAC inhibition for anticancer activity) via molecular docking .
Example: - Anticancer activity in (IC50 = 8 µM) vs. antimicrobial activity in (MIC = 32 µg/mL) may reflect target specificity.
Q. What strategies optimize yield and purity in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
